molecular formula C17H18F3NO3S2 B2691325 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2309605-52-3

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2691325
CAS No.: 2309605-52-3
M. Wt: 405.45
InChI Key: YAKVLUCSOGHCJJ-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of thiophene, oxane, and benzene sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized equipment and conditions to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of thiophene, oxane, and benzene sulfonamide moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S2/c18-17(19,20)13-2-1-3-15(10-13)26(22,23)21-12-16(5-7-24-8-6-16)14-4-9-25-11-14/h1-4,9-11,21H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVLUCSOGHCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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